molecular formula C10H16Cl2N4 B7898853 [1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride

[1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride

Cat. No.: B7898853
M. Wt: 263.16 g/mol
InChI Key: LFUGWNMLHPBNEZ-UHFFFAOYSA-N
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Description

[1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a chloropyrimidine moiety and a methylamine group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Chloropyrimidine Introduction: The chloropyrimidine moiety is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with a chlorinating agent.

    Methylamine Addition: The final step involves the addition of a methylamine group to the piperidine ring, often facilitated by reductive amination using a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidine ring can be replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for probing biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the biological context. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

[1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride: can be compared with other similar compounds, such as:

    [1-(2-Fluoro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride: Similar structure but with a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.

    [1-(2-Bromo-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride: Bromine substitution can lead to different chemical and biological properties.

    [1-(2-Methyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride: Methyl substitution can affect the compound’s steric and electronic characteristics.

The uniqueness of This compound

Properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)-N-methylpiperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4.ClH/c1-12-8-3-6-15(7-4-8)9-2-5-13-10(11)14-9;/h2,5,8,12H,3-4,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUGWNMLHPBNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=NC(=NC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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